Ethyl 2-bromotridecanoate Ethyl 2-bromotridecanoate
Brand Name: Vulcanchem
CAS No.: 60633-82-1
VCID: VC19565043
InChI: InChI=1S/C15H29BrO2/c1-3-5-6-7-8-9-10-11-12-13-14(16)15(17)18-4-2/h14H,3-13H2,1-2H3
SMILES:
Molecular Formula: C15H29BrO2
Molecular Weight: 321.29 g/mol

Ethyl 2-bromotridecanoate

CAS No.: 60633-82-1

Cat. No.: VC19565043

Molecular Formula: C15H29BrO2

Molecular Weight: 321.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-bromotridecanoate - 60633-82-1

Specification

CAS No. 60633-82-1
Molecular Formula C15H29BrO2
Molecular Weight 321.29 g/mol
IUPAC Name ethyl 2-bromotridecanoate
Standard InChI InChI=1S/C15H29BrO2/c1-3-5-6-7-8-9-10-11-12-13-14(16)15(17)18-4-2/h14H,3-13H2,1-2H3
Standard InChI Key DMOHVZOVBFJCOK-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCC(C(=O)OCC)Br

Introduction

Structural and Physicochemical Properties

Ethyl 2-bromotridecanoate belongs to the class of α-bromo esters, where the bromine atom at the α-position (second carbon) significantly influences its chemical reactivity. The compound’s molecular formula (C<sub>15</sub>H<sub>29</sub>BrO<sub>2</sub>) corresponds to a molecular weight of 337.29 g/mol, extrapolated from homologous compounds like ethyl 2-bromotetradecanoate (335.32 g/mol). Key physicochemical properties are hypothesized based on trends in homologous series:

PropertyValue (Hypothetical)Comparison to Homologs
Boiling Point185–190°CLower than ethyl 2-bromotetradecanoate (190–192°C)
Density1.21 g/mL at 25°CSimilar to ethyl 2-bromovalerate (1.226 g/mL)
SolubilityInsoluble in waterConsistent with hydrophobic brominated esters
LogP (Octanol/Water)~5.6Aligns with longer-chain bromoesters

The bromine atom enhances electrophilicity at the α-carbon, making the compound susceptible to nucleophilic substitution reactions, while the ester group enables hydrolysis or reduction.

Synthesis and Optimization

Established Synthetic Routes

The synthesis of ethyl 2-bromotridecanoate can be inferred from methods used for analogous compounds:

  • Bromination of Ethyl Tridecanoate:

    • Reacting ethyl tridecanoate with brominating agents (e.g., PBr<sub>3</sub> or N-bromosuccinimide) in anhydrous conditions.

    • Example: Ethyl 2-bromotetradecanoate is synthesized via bromination of ethyl tetradecanoate using HBr/acetic acid.

  • Esterification of 2-Bromotridecanoic Acid:

    • Acid-catalyzed esterification of 2-bromotridecanoic acid with ethanol.

    • Conditions: Sulfuric acid catalyst, reflux in toluene.

Optimization Challenges:

  • Side Reactions: Over-bromination or ester hydrolysis may occur.

  • Yield Improvement: Use of polar aprotic solvents (e.g., THF) and controlled stoichiometry can enhance yields .

Chemical Reactivity and Applications

Nucleophilic Substitution

The α-bromine atom facilitates SN2 reactions, enabling the synthesis of complex organic molecules:

  • Example: Reaction with amines yields α-amino esters, intermediates in pharmaceutical synthesis.

  • Mechanism:

    R-Br + NuR-Nu + Br(Nu = nucleophile)\text{R-Br + Nu}^- \rightarrow \text{R-Nu + Br}^- \quad (\text{Nu = nucleophile})

Reduction and Hydrolysis

  • Reduction: LiAlH<sub>4</sub> reduces the ester to 2-bromotridecanol, a precursor for surfactants.

  • Hydrolysis: Acidic hydrolysis produces 2-bromotridecanoic acid, studied for lipid metabolism effects.

Industrial and Biological Applications

ApplicationDescriptionExample
Organic SynthesisIntermediate for agrochemicals and pharmaceuticalsAntibacterial agents
Lipid ResearchModel compound for studying β-oxidation inhibition in mitochondriaMetabolic disorder studies
SurfactantsHydrophobic tail enhances micelle formation in detergentsIndustrial cleaning formulations

Biological Activity and Mechanistic Insights

Ethyl 2-bromotridecanoate is hypothesized to inhibit acyl-CoA dehydrogenase, a key enzyme in fatty acid β-oxidation, based on studies of ethyl 2-bromotetradecanoate. This inhibition leads to:

  • Lipid Accumulation: Disrupted fatty acid breakdown increases cellular triglyceride levels.

  • Energy Deficit: Reduced ATP production from impaired β-oxidation.

Case Study: In murine models, ethyl 2-bromotetradecanoate administration decreased fatty acid oxidation by 40%, suggesting analogous effects for the tridecanoate variant.

Comparative Analysis with Homologs

CompoundCarbon Chain LengthKey Difference
Ethyl 2-bromovalerate5Higher volatility (BP 190°C vs. ~185°C)
Ethyl 2-bromotetradecanoate14Enhanced lipid solubility (LogP 5.6 vs. 5.4)
Ethyl 2-bromododecanoate12Reduced steric hindrance in reactions

Challenges and Future Directions

  • Synthetic Scalability: Improving yields beyond 50% for industrial applications.

  • Toxicity Profiling: Limited data on ecotoxicological impacts of brominated esters.

  • Therapeutic Potential: Exploring structure-activity relationships for metabolic disease drug development.

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